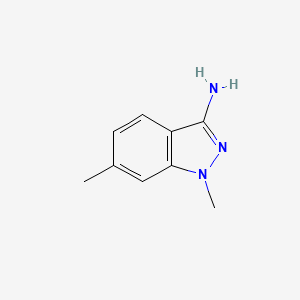

1,6-Dimethylindazol-3-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1,6-Dimethylindazol-3-amine is a chemical compound with the linear formula C9H11N3 . It is a derivative of indazole, a heterocyclic compound that is a key component in many functional molecules .

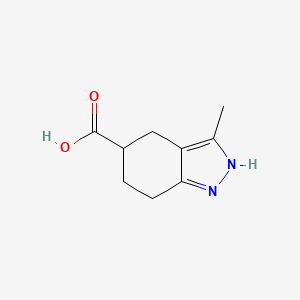

Molecular Structure Analysis

The molecular structure of 1,6-Dimethylindazol-3-amine consists of a bicyclic ring structure made up of a pyrazole ring and a benzene ring . The molecular weight is 161.21 .Physical And Chemical Properties Analysis

1,6-Dimethylindazol-3-amine has a molecular weight of 161.21 and a molecular formula of C9H11N3 . More detailed physical and chemical properties are not available in the literature.Wissenschaftliche Forschungsanwendungen

Experimental and Theoretical Studies

1,6-Dimethylindazol-3-amine, as a derivative of nitrogen-containing compounds, has been the subject of various experimental and theoretical studies. For instance, a study focused on examining a related compound using spectroscopies like NMR, FT-Raman, FT-IR, and UV-Visible. This research included theoretical study performed by Density Functional Theory (DFT) methods, exploring aspects like bond lengths, angles, vibrational frequencies, and charge distribution within the molecule (Fatima et al., 2021).

Synthesis Applications

1,6-Dimethylindazol-3-amine is employed in various synthesis processes. One study reported the use of a related compound, 3-amino-1,2,4-triazole potassium, as a catalyst for synthesizing dimethylhexane 1,6-dicarbamate through methoxycarbonylation (Wang et al., 2016). Another study detailed the synthesis of pyridine-pyrimidines and their derivatives using a similar compound, indicating its utility in multicomponent chemical reactions (Rahmani et al., 2018).

Catalysis and Reaction Studies

Compounds similar to 1,6-Dimethylindazol-3-amine have been explored for their catalytic properties. For example, tertiary amines, which include 1,6-Dimethylindazol-3-amine, have been added to UV-curable epoxide resins to investigate their effects on physical properties like thermal conversions and adhesion strengths (Chiang & Hsieh, 2008).

Molecular Docking and Drug Likeness Studies

1,6-Dimethylindazol-3-amine derivatives have been subject to molecular docking studies to assess their interactions with different proteins, which is critical in drug development and understanding molecular behavior. One study conducted such an analysis and also evaluated the drug likeness of the compound's derivatives (Fatima et al., 2021).

Structural and Reactivity Analysis

Research has also been conducted to understand the structural aspects and reactivity of compounds related to 1,6-Dimethylindazol-3-amine. For instance, a study focused on the matrix-isolation FTIR and theoretical structural analysis of amino-saccharins, closely related compounds, to understand their molecular structure and vibrational properties (Almeida et al., 2009).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1,6-dimethylindazol-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3/c1-6-3-4-7-8(5-6)12(2)11-9(7)10/h3-5H,1-2H3,(H2,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHDQMXDUSNNSHB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=NN2C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10729795 |

Source

|

| Record name | 1,6-Dimethyl-1H-indazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10729795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,6-Dimethylindazol-3-amine | |

CAS RN |

1276113-31-5 |

Source

|

| Record name | 1,6-Dimethyl-1H-indazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10729795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2',3-Dichloro-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B567807.png)

![diexo-3-Amino-7-oxa-bicyclo[2.2.1]heptane-2-carboxylic acid ethyl ester hydrochloride](/img/structure/B567825.png)